molecular formula C18H17ClN4O4S B12481776 4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B12481776
M. Wt: 420.9 g/mol
InChI Key: GSLQTXOEWAVHHE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethyl-oxazolyl group, and a sulfamoyl-phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-{4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C18H17ClN4O4S/c1-11-12(2)27-22-17(11)23-28(25,26)16-9-7-15(8-10-16)21-18(24)20-14-5-3-13(19)4-6-14/h3-10H,1-2H3,(H,22,23)(H2,20,21,24)

InChI Key

GSLQTXOEWAVHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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